molecular formula C22H22FN5O2S B2654764 2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 1105220-18-5

2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide

Cat. No. B2654764
CAS RN: 1105220-18-5
M. Wt: 439.51
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C22H22FN5O2S and its molecular weight is 439.51. The purity is usually 95%.
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Scientific Research Applications

Catalytic Protodeboronation for Alkene Hydromethylation

Pinacol boronic esters, including this compound, serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has reported a catalytic protodeboronation approach for 1°, 2°, and 3° alkyl boronic esters using a radical mechanism . Notably, when paired with a Matteson–CH₂–homologation, this protocol enables formal anti-Markovnikov alkene hydromethylation—a transformation previously unknown. The method was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating its synthetic utility.

Novel Terphenyl Derivatives with Fluorine and Ethyl Substituents

The compound’s structure features a 4’‘-ethyl-2’-fluoro-4-propyl-1,1’:4’,1’'-terphenyl moiety. Terphenyl derivatives exhibit diverse properties and applications, including liquid crystals, organic semiconductors, and photonic materials. Further exploration of this specific terphenyl scaffold could lead to novel materials with tailored properties .

Multicomponent Synthesis of [1,2,4]-Triazole Amino Acid Derivatives

Under green chemistry conditions, [1,2,4]-triazole-bearing amino acid derivatives were synthesized via a multicomponent reaction using lemon juice as an acidic catalyst. This compound’s structure could potentially serve as a building block in such multicomponent reactions, leading to bioactive molecules or functional materials .

properties

IUPAC Name

2-[(7-fluoro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O2S/c1-3-10-27-20(30)17-11-16(23)8-9-18(17)28-21(27)25-26-22(28)31-13-19(29)24-12-15-6-4-14(2)5-7-15/h4-9,11H,3,10,12-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVQMPDZEAHKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)F)N3C1=NN=C3SCC(=O)NCC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide

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